2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Description
The compound 2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one features a fused [1,2,4]triazolo[4,3-a]pyrimidin-3-one core with three key substituents:
- Position 2: A 4-methoxyphenylmethyl group, contributing electron-donating properties.
- Position 5: A methyl group, influencing steric and hydrophobic interactions.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-6-4-5-7-18(14)22-19-12-15(2)26-20(23-19)24-25(21(26)27)13-16-8-10-17(28-3)11-9-16/h4-12H,13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJHMCHRPARMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with a suitable amidine or guanidine derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Aniline derivatives, methoxybenzyl chloride, methyl iodide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues from Evidence
Compound 8b (5-p-Methylphenyl-8-phenyl-2H-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidin-3-one)
- Core : Similar triazolopyrimidin-3-one scaffold .
- Substituents :
- Position 5: p-Methylphenyl (vs. methyl in the target).
- Position 8: Phenyl (absent in the target).
- Properties: Melting point: 239–240°C, suggesting moderate crystallinity.
5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
- Core: [1,2,4]Triazolo[4,3-a]pyrimidine (non-ketone variant) .
- Substituents :
- Position 5: 4-Methoxyphenyl (shared with the target’s position 2).
- Properties :
- Molecular weight: 226.23 (vs. ~388 for the target).
- Simpler structure with fewer substituents, likely lower bioavailability.
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Core : Identical triazolopyrimidin-3-one scaffold .
- Substituents: Position 7: Chloro (vs. 2-methylphenylamino in the target).
- Properties :
- Molecular weight: 170.56 (significantly lighter).
- Chloro substituent may enhance electrophilicity but reduce solubility.
Table 1: Key Data for Target and Analogues
Biological Activity
The compound 2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a triazole ring fused to a pyrimidine system, with methoxy and methyl substitutions that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, research has shown that derivatives of triazoles can effectively inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Triazolo[4,3-a]pyrimidines have been investigated for their anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo[4,3-a]pyrimidines are notable. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that specific derivatives can significantly reduce COX-1 and COX-2 activity .
Analgesic Activity
Research indicates that this class of compounds may also possess analgesic effects. In animal models, certain triazolo[4,3-a]pyrimidines have been effective in reducing pain responses comparable to standard analgesics like aspirin .
The mechanisms underlying the biological activities of 2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one are multifaceted:
- Enzyme Inhibition : The compound interacts with various enzymes such as COX and kinases involved in cell signaling pathways.
- Receptor Modulation : It may act on specific receptors involved in pain and inflammation.
- Cell Cycle Interference : The compound can disrupt cell cycle progression in cancer cells, leading to growth inhibition.
Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated a series of triazolo derivatives for their antimicrobial activity. Among them, the compound exhibited significant inhibition against Bacillus subtilis and Pseudomonas fluorescens, supporting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a comparative analysis involving various triazolopyrimidine derivatives, it was found that 2-[(4-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one induced apoptosis in human breast cancer cells via caspase activation .
Study 3: Anti-inflammatory Effects
Research focusing on inflammatory models demonstrated that this compound significantly reduced edema in animal models when compared to control groups treated with saline .
Q & A
Q. Which analytical methods ensure >95% purity for pharmacological assays?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N) to verify purity. For trace impurities, use LC-MS/MS to identify byproducts. emphasizes recrystallization as a critical purification step, while validates ethanol-based crystallization for high-purity yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
